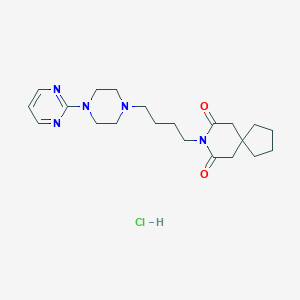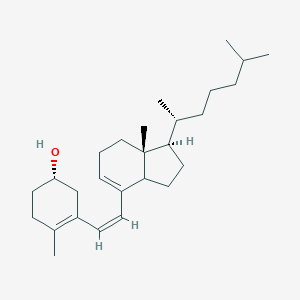
previtamin D3
Overview
Description
It is formed by the action of ultraviolet light, specifically UVB light with wavelengths between 295 and 300 nanometers, on 7-dehydrocholesterol in the epidermal layers of the skin . This process breaks open the B ring of the steroid nucleus structure, creating a secosteroid that spontaneously isomerizes into cholecalciferol .
Mechanism of Action
Target of Action
Previtamin D3, also known as Previtamin D(3), is an intermediate in the production of cholecalciferol (vitamin D3) . It primarily targets 7-dehydrocholesterol present in the epidermal layers of the skin . The action of UV light, specifically UVB light of wavelengths between 295 and 300 nm, on 7-dehydrocholesterol leads to the formation of this compound .
Mode of Action
The UVB light breaks open the B ring of the steroid nucleus structure of 7-dehydrocholesterol, converting it into a secosteroid, which is this compound . This this compound then undergoes spontaneous isomerization into cholecalciferol, the prohormone of the active form of vitamin D, calcitriol .
Biochemical Pathways
The synthesis of this compound is a crucial step in the Vitamin D synthesis pathway . The process begins with the conversion of 7-dehydrocholesterol to this compound in the skin under the influence of UVB light . This this compound then spontaneously isomerizes to form cholecalciferol (Vitamin D3) . Cholecalciferol is then converted to its active form, calcitriol, in the liver and kidneys . Calcitriol binds to the vitamin D receptor (VDR), which can regulate the transcription of other genes involved in cell regulation, growth, and immunity .
Pharmacokinetics
This compound is synthesized in the skin from 7-dehydrocholesterol during exposure to ultraviolet B (UVB) rays of sunlight . After its formation, this compound is thermally unstable and isomerizes into vitamin D3 (cholecalciferol) after a rearrangement of the triene structure of the molecule . The absorption of vitamin D3 is followed by its transfer to the liver, where it is metabolically transformed .
Result of Action
The result of the action of this compound is the formation of cholecalciferol (Vitamin D3), which is a crucial compound for maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .
Action Environment
The synthesis of this compound is significantly influenced by environmental factors, particularly exposure to UVB light . The action spectrum for the UV-induced conversion of 7-dehydrocholesterol to this compound in human skin has a maximum at about 297 nm with essentially no production above 315 nm . Sunscreens can effectively block the synthesis of this compound . The production of this compound is also modulated by the spectral character of sunlight .
Biochemical Analysis
Biochemical Properties
Previtamin D3 plays a significant role in biochemical processes, particularly in the synthesis of Vitamin D3 . The removal of this bond allows this compound to spontaneously rotate around the bond between carbons 5 and 6, which forms a more thermodynamically stable isomer, vitamin D3 .
Cellular Effects
This compound influences various types of cells and cellular processes. After its conversion to Vitamin D3, it is carried through the bloodstream to specific cells, where it binds to the vitamin D receptor (VDR) . This binding influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to Vitamin D3 and subsequent interactions with the VDR . The binding of Vitamin D3 to the VDR influences gene expression and cellular metabolism, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. During prolonged sun exposure, this compound is photoisomerized to lumisterol and tachysterol, both of which are biologically inactive . This indicates that the product’s stability and degradation are influenced by environmental factors such as light exposure .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of Vitamin D3 . This pathway involves the conversion of 7-dehydrocholesterol to this compound under the influence of UVB radiation, followed by the spontaneous isomerization of this compound to Vitamin D3 .
Transport and Distribution
After its synthesis in the skin, this compound (and subsequently Vitamin D3) is transported through the bloodstream to various cells and tissues . The distribution of this compound within cells and tissues is likely influenced by the presence of the VDR .
Subcellular Localization
After its conversion to Vitamin D3, it is known to bind to the VDR, which is located in the nucleus of cells . This suggests that this compound (and Vitamin D3) may be localized to the nucleus, where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Previtamin D(3) can be synthesized through the photochemical conversion of 7-dehydrocholesterol. This involves exposing 7-dehydrocholesterol to UVB light, which induces the opening of the B ring and formation of previtamin D(3) . The reaction conditions typically include maintaining the temperature and UVB light exposure to ensure optimal conversion.
Industrial Production Methods: In industrial settings, the production of previtamin D(3) involves the controlled exposure of 7-dehydrocholesterol to UVB light in a photoreactor. The process is carefully monitored to ensure the efficient conversion of 7-dehydrocholesterol to previtamin D(3) while minimizing the formation of byproducts such as lumisterol and tachysterol .
Chemical Reactions Analysis
Types of Reactions: Previtamin D(3) undergoes several types of reactions, including:
Isomerization: Previtamin D(3) spontaneously isomerizes to cholecalciferol (vitamin D3) under thermal conditions.
Photochemical Reactions: Exposure to UVB light can lead to the formation of various isomers, including lumisterol and tachysterol.
Common Reagents and Conditions:
UVB Light: Essential for the initial conversion of 7-dehydrocholesterol to previtamin D(3).
Thermal Conditions: Promote the isomerization of previtamin D(3) to cholecalciferol.
Major Products:
Cholecalciferol (Vitamin D3): The primary product formed from the isomerization of previtamin D(3).
Lumisterol and Tachysterol: Byproducts formed during prolonged UVB exposure.
Scientific Research Applications
Previtamin D(3) has several scientific research applications, including:
Chemistry: Studying the photochemical and thermal isomerization processes of steroids.
Biology: Understanding the role of UVB light in the synthesis of vitamin D3 in the skin.
Medicine: Investigating the effects of vitamin D3 on bone health, immune function, and disease prevention.
Industry: Developing methods for the efficient production of vitamin D3 supplements.
Comparison with Similar Compounds
Previtamin D(3) is unique in its role as an intermediate in the synthesis of vitamin D3. Similar compounds include:
Provitamin D(3) (7-Dehydrocholesterol): The precursor to previtamin D(3) and vitamin D3.
Lumisterol and Tachysterol: Isomers formed during the photochemical conversion of 7-dehydrocholesterol.
14-Epi-Previtamin D(3): A synthetic analog with different binding affinities for the vitamin D receptor.
Previtamin D(3) stands out due to its specific role in the natural synthesis of vitamin D3 in the skin, which is crucial for maintaining bone health and overall well-being .
Properties
IUPAC Name |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCAAVRZWBXEQ-WHTXLNIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862573 | |
| Record name | Previtamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-13-3 | |
| Record name | Previtamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Previtamin D(3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Previtamin D(3) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15614 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Previtamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDA46400N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


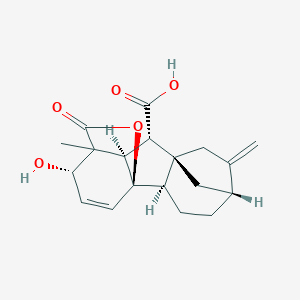

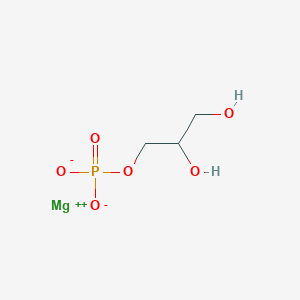


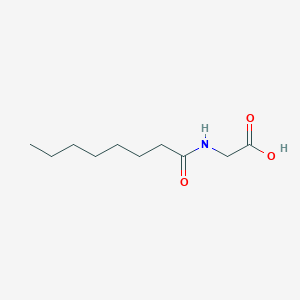

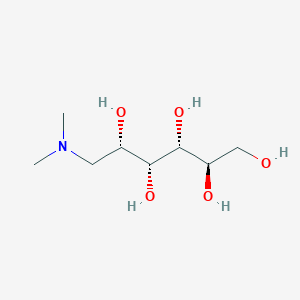
![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)

